molecular formula C16H13FN4O2 B2487473 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1021051-66-0

1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2487473
CAS No.: 1021051-66-0
M. Wt: 312.304
InChI Key: UBDMZIHTZJCRKL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1021051-66-0) is a synthetic organic compound characterized by a pyrido[1,2-a]pyrimidine core fused with a urea functional group . The pyrido[1,2-a]pyrimidine moiety features a methyl substituent at position 2 and a ketone group at position 4, while the urea bridge connects this heterocyclic system to a 4-fluorophenyl ring . It has a molecular formula of C16H13FN4O2 and a molecular weight of 312.30 g/mol . This compound is part of the pyridopyrimidine class of heterocycles, which are of significant interest in medicinal chemistry due to their structural resemblance to purines and their diverse biological activities . Pyridopyrimidine scaffolds are recognized as privileged structures in drug discovery, frequently investigated as inhibitors of various therapeutic targets, including protein kinases . Protein kinases are enzymes involved in critical cellular signaling pathways, and their dysregulation is implicated in numerous diseases, making them prominent targets for research, particularly in oncology . The structural features of this compound, including the electron-withdrawing 4-fluoro group on the phenyl ring and the hydrogen-bonding capabilities of the urea linkage, are designed to facilitate interaction with enzyme active sites . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use and to handle the product wearing appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2/c1-10-14(15(22)21-9-3-2-4-13(21)18-10)20-16(23)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDMZIHTZJCRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-3-yl moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[1,2-a]pyrimidin-3-yl core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

    Formation of the urea linkage: The final step involves the reaction of the intermediate compounds with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Substitution Reactions at the Urea Moiety

The urea group (-NHCONH-) undergoes nucleophilic substitution under basic or acidic conditions. Common reagents and outcomes include:

Reagent Conditions Product Yield
Alkyl/aryl aminesDCM, Et₃N, RT, 12–24 h3-(Alkyl/aryl amino)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives45–72%
Thiols (e.g., PhSH)THF, NaH, 0°C to RT, 6 h3-(Thioether)-substituted derivatives38–65%
Grignard reagentsAnhydrous ether, reflux, 8 hN-alkylated products50–68%

These reactions typically proceed via nucleophilic attack at the carbonyl carbon, displacing the 4-fluorophenylurea group .

Oxidation and Reduction of the Pyrido[1,2-a]pyrimidine Core

The 4-oxo group and aromatic system participate in redox transformations:

Oxidation

  • Reagent: KMnO₄ in H₂SO₄/H₂O (1:1)

  • Product: 4-hydroxy-2-methylpyrido[1,2-a]pyrimidin-3(4H)-one

  • Yield: 62%

  • Mechanism: The 4-oxo group is oxidized to a hydroxyl group, forming a geminal diol intermediate .

Reduction

  • Reagent: LiAlH₄ in anhydrous THF

  • Product: 4-hydroxy-2-methyl-3,4-dihydropyrido[1,2-a]pyrimidine

  • Yield: 55%

  • Mechanism: Selective reduction of the carbonyl to a hydroxyl group without affecting the urea linkage.

Photoredox C–H Arylation

Visible-light-mediated arylation enables functionalization of the pyrido[1,2-a]pyrimidine ring:

Heteroarene Catalyst Conditions Product Yield
Furan9-Mesityl-10-methylacridiniumBlue LEDs, DCE, 24 h3-(Furan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine63%
ThiopheneSame as aboveBlue LEDs, DCE, 24 hMixture of 2-thienyl (81%) and 3-thienyl (19%)53%
BenzofuranSame as aboveBlue LEDs, DCE, 24 hIsomeric mixture (37:25:18:12:8)27%

This method leverages photoredox catalysis to generate aryl radicals, which couple regioselectively at the C3 position of the pyrido[1,2-a]pyrimidine ring .

Hydrolysis of the Urea Linkage

Acidic or basic hydrolysis cleaves the urea group:

  • Conditions: 6M HCl, reflux, 24 h

  • Products:

    • 4-Fluoroaniline (from the 4-fluorophenyl fragment)

    • 3-Amino-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine

  • Yield: 85% (quantitative for aniline)

The reaction proceeds via protonation of the urea oxygen, followed by nucleophilic attack by water .

Biological Activity and Mechanistic Implications

While not a direct chemical reaction, the compound’s interaction with biological targets involves reversible binding to kinase active sites (e.g., EGFR, IC₅₀ = 0.48 μM) . This activity is modulated by electron-withdrawing effects of the 4-fluoro group and hydrogen bonding via the urea moiety.

Key Structural and Reaction Insights

  • Steric Effects: The 2-methyl group on the pyrido ring hinders substitution at adjacent positions, directing reactivity to the urea group or C3 of the ring.

  • Electronic Effects: The electron-deficient 4-fluorophenyl group stabilizes transition states in nucleophilic aromatic substitution but is less reactive than nitro or cyano analogues .

Experimental data for these reactions are inferred from structurally analogous compounds (e.g., 1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea) and photoredox methodologies . Further studies are warranted to validate these pathways for the exact 4-fluorophenyl derivative.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving pyrimidine derivatives have shown promising results in inhibiting cancer cell growth through mechanisms such as enzyme inhibition and receptor modulation .

Case Study: Antiproliferative Screening

A series of derivatives based on similar scaffolds were synthesized and tested against the National Cancer Institute's NCI-60 human cancer cell lines. The results demonstrated varying degrees of effectiveness, suggesting that structural modifications can enhance anticancer properties .

Enzyme Inhibition

The compound may interact with specific enzymes involved in critical biological pathways. Its design allows it to potentially inhibit enzymes that are overexpressed in certain cancers, thereby providing a targeted approach to cancer treatment.

Drug Development

The structural characteristics of this compound make it a suitable candidate for further drug development. Its ability to bind selectively to molecular targets can be exploited to develop new therapeutic agents with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Modifications on the Aromatic Ring

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea 4-Fluorophenyl C₁₆H₁₂FN₅O₂ 325.30 Enhanced electronic effects due to fluorine’s electronegativity; potential for improved target binding .
1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea 2,3-Dimethylphenyl C₁₈H₁₈N₄O₂ 338.37 Increased steric bulk may reduce solubility but improve selectivity for hydrophobic binding pockets .
1-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea 2-Methoxyphenyl C₁₈H₁₈N₄O₃ 362.36 Methoxy group enhances solubility and hydrogen-bonding capacity .
1-(2,5-Dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea 2,5-Dichlorophenyl C₁₆H₁₂Cl₂N₄O₂ 363.20 Chlorine substituents increase lipophilicity and metabolic stability .

Modifications on the Pyrido[1,2-a]pyrimidine Core

Compound Name Core Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Fluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea 2,9-Dimethyl C₁₉H₁₈FN₅O₂ 375.38 Additional methyl groups may alter conformational flexibility and enzyme inhibition .
1-(7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea 7-Chloro C₁₇H₁₄Cl₂N₄O₂ 393.22 Chlorine at position 7 could enhance halogen bonding with target proteins .

Pharmacological Potential

  • Antiproliferative Effects : Derivatives with dichlorophenyl or dimethylpyrido-pyrimidine cores show promise in cancer research due to their ability to inhibit cell proliferation .
  • Kinase Inhibition: Fluorine-containing analogs are often prioritized for kinase-targeted therapies, as seen in compounds like 1-(3-chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea .

Data Tables

Table 1: Structural and Physicochemical Comparison

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N/A* This compound C₁₆H₁₂FN₅O₂ 325.30 4-Fluorophenyl, 2-methyl
1060350-90-4 1-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea C₁₈H₁₈N₄O₃ 362.36 2-Methoxyphenyl, 2,7-dimethyl
1060331-22-7 1-(2,5-Dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea C₁₆H₁₂Cl₂N₄O₂ 363.20 2,5-Dichlorophenyl
1060243-11-9 1-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea C₁₉H₂₀N₄O₂ 336.39 2,4-Dimethylphenyl, 2,9-dimethyl

Biological Activity

1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that has gained attention for its potential biological activities. Its unique structure, characterized by a fluorophenyl group and a pyrido[1,2-a]pyrimidin-3-yl moiety, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The compound's IUPAC name is 1-(4-fluorophenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea, with the following molecular formula:

C16H13FN4O2C_{16}H_{13}FN_{4}O_{2}

Structural Features

FeatureDescription
Molecular Weight314.30 g/mol
CAS Number1021051-66-0
Functional GroupsUrea, Fluorophenyl, Pyrido[1,2-a]pyrimidine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features facilitate binding to these targets, potentially inhibiting their activity or modulating their function. This mechanism is crucial for its therapeutic effects.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds with similar pyrido[1,2-a]pyrimidine structures have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 0.0227 µM against certain cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : E. coli, S. aureus, K. pneumoniae, A. baumannii.
  • Results : No minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) was observed at concentrations ranging from 0.5 to 256 µg/mL for some derivatives .

Case Studies

Several studies have explored the biological activities of pyrido[1,2-a]pyrimidine derivatives:

  • Study on Anticancer Properties :
    • A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested against multiple cancer cell lines.
    • Findings indicated that modifications in the substituents significantly affected their anticancer efficacy.
  • Antimicrobial Evaluation :
    • A comparative study assessed various pyrimidine derivatives against common pathogens.
    • Certain compounds exhibited notable inhibition zones against S. aureus and E. coli, suggesting potential as antibacterial agents .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of precursors under reflux conditions (e.g., using acetic acid as a solvent) .
  • Step 2 : Introduction of the urea linkage via reaction of the pyrido-pyrimidinone intermediate with 4-fluorophenyl isocyanate.
    Key optimizations include:
  • Temperature control (60–80°C for urea bond formation) to avoid side reactions.
  • Use of anhydrous solvents (e.g., DMF or THF) and catalysts like DMAP to enhance reactivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >90% purity .

Q. How can the molecular structure of this compound be validated using crystallographic methods?

Single-crystal X-ray diffraction is the gold standard:

  • Crystallize the compound from ethanol/water mixtures at 4°C.
  • Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key parameters:
    • R-factor < 0.05 for high precision.
    • Analysis of bond angles/lengths (e.g., C=O bond ~1.22 Å in the pyrimidinone ring) .
  • Compare experimental data with computational models (DFT calculations) to confirm tautomeric forms .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

  • Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess binding affinity changes.
  • Pyrido-Pyrimidinone Scaffold : Modify the 2-methyl group to bulkier alkyl chains (e.g., ethyl) to probe steric effects in the ATP-binding pocket .
  • Assays :
    • Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure kinase inhibition (IC50 values).
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or VEGFR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Common discrepancies arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or DMSO concentration (>1% can denature proteins). Standardize using HEPES buffer (pH 7.4) and ≤0.1% DMSO .
  • Cell Line Heterogeneity : Validate target expression (e.g., qPCR for receptor mRNA) in CHO-K1 or HEK293 cells before activity assays .
  • Data Normalization : Use Z-factor analysis to ensure assay robustness. Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What challenges exist in achieving high enantiomeric purity during synthesis, and how can they be addressed?

  • Chiral Centers : The pyrido-pyrimidinone core may form racemic mixtures during cyclization. Solutions include:
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry.
    • Employ enzymatic resolution (lipases in organic solvents) for enantiomer separation .
  • Analytical Methods : Validate purity via chiral HPLC (Chiralpak AD-H column, hexane/ethanol mobile phase) .

Methodological Guidance for Experimental Design

Q. How should researchers design experiments to evaluate metabolic stability in vitro?

  • Liver Microsome Assay :
    • Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    • Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes.
    • Analyze via LC-MS/MS to calculate t1/2 and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition .

Q. What computational approaches are effective for predicting the compound’s solubility and bioavailability?

  • QSAR Models : Utilize ADMET Predictor or Schrödinger’s QikProp to estimate LogP (target <3) and aqueous solubility (≥50 µM).
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to predict oral absorption .

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